molecular formula C18H33ClN2O B13413674 1-butylpiperidine;ethane;N-phenylformamide;hydrochloride

1-butylpiperidine;ethane;N-phenylformamide;hydrochloride

Cat. No.: B13413674
M. Wt: 328.9 g/mol
InChI Key: FOIOEPAGGIIWPN-UHFFFAOYSA-N
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Description

1-Butylpiperidine;ethane;N-phenylformamide;hydrochloride is a complex organic compound that combines the structural elements of piperidine, ethane, and phenylformamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butylpiperidine typically involves the alkylation of piperidine with butyl halides under basic conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

For the preparation of N-phenylformamide, aniline is reacted with formic acid or formic acid derivatives under acidic conditions. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of these compounds often involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Butylpiperidine;ethane;N-phenylformamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Butylpiperidine;ethane;N-phenylformamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-butylpiperidine;ethane;N-phenylformamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with various pharmacological applications.

    N-Butylpiperidine: Similar in structure but lacks the ethane and phenylformamide components.

    Phenylformamide: Contains the formamide group attached to a phenyl ring, used in organic synthesis.

Uniqueness

1-Butylpiperidine;ethane;N-phenylformamide;hydrochloride is unique due to its combination of structural elements, which may confer distinct chemical and biological properties compared to its individual components or similar compounds.

Properties

Molecular Formula

C18H33ClN2O

Molecular Weight

328.9 g/mol

IUPAC Name

1-butylpiperidine;ethane;N-phenylformamide;hydrochloride

InChI

InChI=1S/C9H19N.C7H7NO.C2H6.ClH/c1-2-3-7-10-8-5-4-6-9-10;9-6-8-7-4-2-1-3-5-7;1-2;/h2-9H2,1H3;1-6H,(H,8,9);1-2H3;1H

InChI Key

FOIOEPAGGIIWPN-UHFFFAOYSA-N

Canonical SMILES

CC.CCCCN1CCCCC1.C1=CC=C(C=C1)NC=O.Cl

Origin of Product

United States

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